tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a chemical compound with the molecular formula C12H22N2O7. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is a derivative of morpholine, a heterocyclic amine, and is often utilized in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate typically involves the reaction of tert-butyl chloroformate with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (morpholin-3-ylmethyl)carbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
Uniqueness
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is unique due to its oxalate group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and reactivity.
Properties
Molecular Formula |
C12H22N2O7 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
HBKGCYVLAIQJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.